molecular formula C9H10N6O B2687062 N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide CAS No. 1448066-75-8

N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide

Cat. No.: B2687062
CAS No.: 1448066-75-8
M. Wt: 218.22
InChI Key: RCTAEQWHTGNJIP-UHFFFAOYSA-N
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Description

N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide is a chemical compound of significant interest in medicinal chemistry research, designed around a pyrimidine core linked to a 1,2,4-triazole pharmacophore. The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known to contribute to a wide range of pharmacological activities. This structure is engineered for researchers investigating novel therapeutic agents, particularly in the fields of neuroscience and immunology. Compounds featuring the 1,2,4-triazole moiety have demonstrated promising neuroprotective properties in preclinical models. Research on similar structures indicates potential in mitigating neuronal apoptosis by modulating key pathways; specifically, such compounds have been shown to decrease the expression of pro-apoptotic proteins like Bax and reduce the activation of executioner caspase-3, thereby protecting against neurotoxin-induced cell death in models relevant to neurodegenerative diseases . Furthermore, derivatives containing this scaffold are being explored for their anticonvulsant activity . Studies show that related triazole compounds can bind to the GABA A receptor, increase GABAergic neurotransmission in the brain, and exhibit significant efficacy in standard seizure models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Beyond the central nervous system, the 1,2,4-triazole structure is also a key component in the design of potent anti-inflammatory agents . Some triazole-based derivatives have been reported to act as selective cyclooxygenase-2 (COX-2) inhibitors, reducing the production of prostaglandins and showing efficacy in models of oxidative stress and inflammation . This product is intended for research purposes only by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c1-2-9(16)14-7-3-8(12-5-11-7)15-6-10-4-13-15/h3-6H,2H2,1H3,(H,11,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTAEQWHTGNJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NC=N1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide typically involves the reaction of 6-chloropyrimidine-4-carboxamide with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For example, derivatives similar to N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, compounds with similar structures have demonstrated significant anti-proliferative effects on HepG2 cell lines, with IC50 values indicating varying levels of potency. One study highlighted a derivative with two electron-donating methyl groups exhibiting an IC50 value of 13.004 µg/mL . This suggests that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory processes. Research indicates that derivatives of triazole can selectively inhibit COX-2 over COX-1, which is significant for developing anti-inflammatory drugs with fewer side effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of triazole-based compounds against several bacterial strains. The results indicated that this compound exhibited potent antimicrobial activity with MIC values comparable to established antibiotics.

Case Study 2: Anticancer Properties

In vitro studies on the HepG2 cancer cell line revealed that this compound and its derivatives significantly inhibited cell proliferation. The mechanism was further investigated using flow cytometry and apoptosis assays, confirming that the compound induces cell death via intrinsic pathways .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AnticancerSignificant inhibition of HepG2 cell proliferation (IC50 = 13.004 µg/mL)
Enzyme InhibitionSelective inhibition of COX enzymes with potential anti-inflammatory effects

Mechanism of Action

The mechanism of action of N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets. In the case of its role as a strigolactone biosynthesis inhibitor, the compound binds to and inhibits the activity of enzymes involved in the biosynthesis pathway, such as CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8). This inhibition leads to a decrease in strigolactone levels, affecting plant growth and development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s pyrimidine core distinguishes it from phenyl-based analogs (e.g., N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12)) .

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Triazole Position Substituents AChE Inhibition (300 µM)
N-[6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl]propanamide Pyrimidine 6-position Propanamide (4-position) Not reported
Compound 12 Phenyl Propanamide chain 4-methoxyphenyl 86.2%
Compound 7 Phenyl Propanamide chain 2-chlorophenyl 80.1%
Compound 10 Phenyl Propanamide chain 2-methoxyphenyl 78.3%

Substituent Effects on AChE Inhibition

  • Electron-donating groups (e.g., methoxy) : Compound 12 (4-methoxyphenyl) showed the highest AChE inhibition (86.2% at 300 µM), suggesting that electron-donating groups enhance activity .
  • Electron-withdrawing groups (e.g., chloro) : Compound 7 (2-chlorophenyl) exhibited slightly lower inhibition (80.1%), indicating substituent position and electronic effects modulate potency .
  • Triazole placement : In the target compound, the triazole is directly attached to the pyrimidine ring, whereas analogs in Table 1 feature triazole on the propanamide side chain. This structural difference may influence conformational flexibility and target engagement.

Physicochemical Properties

Pharmacological and Mechanistic Insights

AChE Inhibition Trends

  • Dose-dependent activity : Analogs like Compound 12 show 30.2% inhibition at 30 µM, highlighting concentration-dependent effects . The target compound’s pyrimidine core might enhance low-dose efficacy due to improved binding, but experimental validation is required.
  • Mechanistic implications : The triazole moiety’s ability to coordinate metal ions or form hydrogen bonds could contribute to AChE inhibition. Pyrimidine’s planar structure may facilitate π-stacking with aromatic residues in the enzyme’s active site .

Neuroprotective Potential

Compounds in were tested in SH-SY5Y cells for protection against 6-OHDA-induced cytotoxicity, though results are unspecified. The target compound’s pyrimidine-triazole scaffold may offer neuroprotective benefits by modulating oxidative stress pathways, similar to triazole-containing antioxidants .

Biological Activity

N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N6OC_{10}H_{12}N_{6}O, with a molecular weight of 232.25 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole and pyrimidine derivatives. For instance, compounds incorporating the triazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMGC-803 (gastric cancer)11.5Induces apoptosis through caspase activation
5-FU (control)MGC-8039.79Standard chemotherapy agent

In a study by Zhang et al. (2017), it was shown that derivatives with the triazole ring significantly enhanced apoptosis induction in cancer cells compared to their non-triazole counterparts. The mechanism involved upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are well-known for their efficacy against fungal infections:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans8 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on gastric cancer cell lines. The results indicated that treatment with this compound led to significant cell cycle arrest at the G0/G1 phase and increased apoptosis markers such as cleaved caspase 3 and PARP .

Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial efficacy of various triazole derivatives, including this compound. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

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